molecular formula C25H29N5O B6563852 1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one CAS No. 946337-31-1

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one

Cat. No.: B6563852
CAS No.: 946337-31-1
M. Wt: 415.5 g/mol
InChI Key: VQAANPVTCRKHDG-UHFFFAOYSA-N
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Description

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one is a synthetic small molecule offered for research purposes. This compound features a pyrimidine core substituted with a phenylamino group and is linked to a phenylbutanone moiety via a piperazine ring system. Piperazine-containing structures are common in medicinal chemistry and are frequently investigated for their potential to interact with various biological targets, such as enzyme families or receptor tyrosine kinases . Compounds with similar structural motifs have been explored as inhibitors in oncology research, for instance, targeting receptors like the fibroblast growth factor receptor (FGFR) family or enzymes such as Poly (ADP-ribose) polymerase (PARP) . The specific research applications, mechanism of action, and biological profile of this compound require further investigation by qualified researchers. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-20-19-23(27-22-12-6-3-7-13-22)28-25(26-20)30-17-15-29(16-18-30)24(31)14-8-11-21-9-4-2-5-10-21/h2-7,9-10,12-13,19H,8,11,14-18H2,1H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAANPVTCRKHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one typically involves multiple steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and an amidine derivative.

    Substitution on the pyrimidine ring:

    Formation of the piperazine ring: This involves the cyclization of a suitable diamine with a dihaloalkane.

    Coupling of the piperazine and pyrimidine rings: This step can be achieved through a nucleophilic substitution reaction.

    Introduction of the phenylbutanone moiety: This can be done via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of corresponding N-oxides or sulfoxides.

    Reduction: This can result in the formation of amines or alcohols.

    Substitution: This can involve the replacement of functional groups on the pyrimidine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one has several potential scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed pharmacological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their differences:

Compound Name (CAS) Pyrimidine Substituents Piperazine/Ketone Modifications Molecular Weight (g/mol) Key Evidence ID
Target Compound 4-methyl, 6-(phenylamino) 4-phenylbutan-1-one ~430.55 -
1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one (923183-75-9) 4-methyl, 6-(ethylamino) Butan-1-one (no phenyl) ~342.4 (C15H22N6O)
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one (1203044-65-8) 2-methyl, 6-(pyrazol-1-yl) 2-phenoxypropan-1-one 392.5 (C21H24N6O2)
2-{4-[4-Methyl-6-(Morpholin-4-yl)Pyrimidin-2-yl]Piperazin-1-yl}-1-(Pyrrolidin-1-yl)Ethan-1-one (2640885-04-5) 4-methyl, 6-(morpholin-4-yl) 1-(pyrrolidin-1-yl)ethan-1-one 374.5 (C19H30N6O2)
1-(4-(4-Methyl-6-(p-Tolylamino)Pyrimidin-2-yl)Piperazin-1-yl)Pentan-1-one (923173-13-1) 4-methyl, 6-(p-tolylamino) Pentan-1-one ~387.5 (C20H25N6O)
Key Observations:

Amino Group Variations: The target compound’s phenylamino group (electron-rich aromatic ring) contrasts with ethylamino (aliphatic, ), morpholino (polar heterocycle, ), and p-tolylamino (methyl-substituted aryl, ). These differences influence lipophilicity and hydrogen-bonding capacity.

Ketone Chain Modifications: The 4-phenylbutan-1-one chain in the target compound adds significant hydrophobicity compared to shorter chains (e.g., butan-1-one in or ethanone in ). The phenoxypropan-1-one group in introduces an ether linkage, which may improve solubility relative to purely alkyl chains.

Biological Activity

1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one is a synthetic organic compound belonging to the class of piperazine derivatives. Its complex structure includes a piperazine ring, a pyrimidine moiety, and a butanone group, which suggests significant potential for various biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is C20H27N5O, with a molecular weight of 353.5 g/mol. The IUPAC name is this compound. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC20H27N5O
Molecular Weight353.5 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H27N5O/c1-4-5-19(26)24-10-12...
Canonical SMILESCCCCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C)C

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may inhibit certain kinases or other enzymes, leading to therapeutic effects in conditions such as cancer and neurological disorders .

Biological Activity

Research has indicated that this compound exhibits significant biological activity, including:

Anticancer Activity : Studies have shown that derivatives of piperazine and pyrimidine structures often possess anticancer properties. The specific interactions of this compound with cancer-related targets are under investigation, with some evidence suggesting it may inhibit tumor growth in vitro .

Neuropharmacological Effects : The presence of the piperazine ring suggests potential antidepressant or anxiolytic effects. Research into its neuropharmacological properties is ongoing, with early results indicating possible modulation of neurotransmitter systems .

Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways relevant to disease states. This inhibition can lead to altered cellular signaling and metabolic processes .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Study on Anticancer Properties : A recent study evaluated the effects of similar piperazine derivatives on cancer cell lines, demonstrating that modifications to the pyrimidine structure significantly affected cell viability and apoptosis rates .
  • Neuropharmacological Assessment : Another study investigated the effects of related compounds on animal models of depression and anxiety, showing promising results in reducing symptoms through modulation of serotonin and dopamine pathways .
  • Enzyme Interaction Studies : Research focused on the inhibition of specific kinases by this compound revealed a dose-dependent response in enzyme activity assays, suggesting potential therapeutic applications in targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 1-{4-[4-methyl-6-(phenylamino)pyrimidin-2-yl]piperazin-1-yl}-4-phenylbutan-1-one, and how can impurities be minimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including pyrimidine ring formation via condensation of phenylamine derivatives with acetaldehyde under controlled temperatures (40–60°C) and acid catalysis . Piperazine coupling requires nucleophilic substitution, optimized using polar aprotic solvents (e.g., DMF) and reflux conditions (80–100°C) to enhance yield . Common impurities include unreacted intermediates or byproducts from incomplete ring closure; these are mitigated via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) identify proton environments (e.g., piperazine N–CH₂ at δ 2.5–3.5 ppm) and confirm aromatic substitution patterns .
  • X-ray crystallography : Resolves 3D conformation, particularly piperazine-pyrimidine dihedral angles critical for receptor binding .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₆H₂₈N₆O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer :
  • Systematic substitution : Replace phenylamino groups with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) moieties to assess effects on receptor affinity .
  • In vitro assays : Test derivatives against target receptors (e.g., serotonin 5-HT₁A or dopamine D₂) using radioligand binding assays (IC₅₀ determination) .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and guide rational modifications .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes (e.g., rat/human CYP450 isoforms) to identify rapid degradation pathways .
  • Bioavailability enhancement : Formulate as nanoemulsions or liposomes to improve solubility and blood-brain barrier penetration .
  • Dose-response studies : Use tiered dosing in animal models (e.g., rodent neurobehavioral assays) to correlate plasma concentrations with therapeutic effects .

Q. What computational strategies predict off-target interactions for this compound?

  • Methodological Answer :
  • Pharmacophore modeling : Align with databases like ChEMBL to identify potential off-target kinases or GPCRs .
  • Machine learning : Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity risks .
  • Molecular dynamics simulations : Simulate ligand-receptor complexes over 100 ns to assess binding stability and allosteric effects .

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